molecular formula C13H7ClF2N2 B8382488 2-(4-Chloro-phenyl)-5,6-difluoro-1H-benzoimidazole

2-(4-Chloro-phenyl)-5,6-difluoro-1H-benzoimidazole

Cat. No.: B8382488
M. Wt: 264.66 g/mol
InChI Key: RRGGXWGTMLCLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-phenyl)-5,6-difluoro-1H-benzoimidazole is a useful research compound. Its molecular formula is C13H7ClF2N2 and its molecular weight is 264.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H7ClF2N2

Molecular Weight

264.66 g/mol

IUPAC Name

2-(4-chlorophenyl)-5,6-difluoro-1H-benzimidazole

InChI

InChI=1S/C13H7ClF2N2/c14-8-3-1-7(2-4-8)13-17-11-5-9(15)10(16)6-12(11)18-13/h1-6H,(H,17,18)

InChI Key

RRGGXWGTMLCLOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC(=C(C=C3N2)F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 50.7 g (0.35 mol) 1,2-diamino-4,5-difluorobenzene, 55.1 g (0.35 mol) 4-chlorobenzoic acid and 507 g polyphosphoric acid was heated to 160° C. and stirred at this temperature for 90 min. After cooling to 55° C., 1000 mL water and 500 mL ethyl acetate were added. Under ice cooling ca 1000 mL 32% aqueous sodium hydroxide solution was added (pH ca 9). The suspension was filtered over dicalite and the filter cake was washed with 1.5 L ethyl acetate. The phases were separated and the aqueous phase was washed with 0.5 L ethyl acetate. The organic phases were washed with 1M aqueous sodium hydroxide solution and brine, dried over magnesium sulfate and filtered. To the solution, silica gel was added and the solvent evaporated. The crude adsorbed product was purified by column chromatography over silica gel using a gradient of n-heptane:ethyl acetate (4:1 to 1:1, v/v) as eluant. The fractions containing the product in pure form were pooled and evaporated. The remaining fractions were dissolved in ethyl acetate, washed twice with 1M aqueous sodium hydroxide solution and brine, the combined aqueous layers extracted once with ethyl acetate and the combined organic layers dried over magnesium sulfate and filtered. Chromatography over silica gel afforded a second batch of compound. Total yield: 75 g (80%) light yellow solid. MS (Turbo Spray): m/z=264.9 [M+H].
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
55.1 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
507 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

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